1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol
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Overview
Description
1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol is an organic compound with the molecular formula C13H18F2O2. It contains a hydroxyl group, making it a secondary alcohol, and an ether group attached to an aromatic ring. The presence of fluorine atoms in the aromatic ring enhances its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol typically involves the reaction of 3,5-difluoro-2-iso-pentoxybenzene with an appropriate reagent to introduce the hydroxyl group. Common reagents used in this process include Grignard reagents or organolithium compounds. The reaction is usually carried out under anhydrous conditions to prevent the formation of by-products .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Difluorophenyl)ethanol: Lacks the iso-pentoxy group, resulting in different chemical properties.
1-(3,5-Difluoro-2-methoxyphenyl)ethanol: Contains a methoxy group instead of an iso-pentoxy group, affecting its reactivity and applications.
1-(3,5-Difluoro-2-ethoxyphenyl)ethanol: Similar structure but with an ethoxy group, leading to variations in its chemical behavior.
Uniqueness
1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol is unique due to the presence of both fluorine atoms and the iso-pentoxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[3,5-difluoro-2-(3-methylbutoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O2/c1-8(2)4-5-17-13-11(9(3)16)6-10(14)7-12(13)15/h6-9,16H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGZBCHCQGVQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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